molecular formula C7H9NO B1606674 1-(Pyrrolidin-1-yl)prop-2-yn-1-one CAS No. 82038-67-3

1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Cat. No.: B1606674
CAS No.: 82038-67-3
M. Wt: 123.15 g/mol
InChI Key: GYMKXYIJIPTPRG-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)prop-2-yn-1-one is an organic compound with the molecular formula C7H9NO It is a derivative of pyrrolidine, featuring a propynyl group attached to the nitrogen atom of the pyrrolidine ring

Mechanism of Action

Pharmacokinetics

suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Action Environment

The action, efficacy, and stability of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one can be influenced by various environmental factors. For instance, storage conditions can impact the stability of the compound . Furthermore, individual factors such as a person’s metabolic rate and the presence of other substances in the body can influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-yl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyrrolidin-1-yl)prop-2-yn-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals

Comparison with Similar Compounds

Uniqueness: 1-(Pyrrolidin-1-yl)prop-2-yn-1-one is unique due to its propynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research .

Properties

IUPAC Name

1-pyrrolidin-1-ylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMKXYIJIPTPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320285
Record name 1-propioloylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82038-67-3
Record name NSC357155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-propioloylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of pyrrolidine (4.2 mL, 50.0 mmol) in water (25 mL) and MeOH (35 mL) at −50° C. was added methylpropiolate (4.5 mL, 50.0 mmol) dropwise. The reaction mixture was stirred at this temperature for 5 h then diluted with DCM (200 mL). 2M aqueous HCl (200 mL) was added and the layers were separated. The aqueous layer was extracted with DCM (2×100 mL). The combined organic layers were washed with aqueous sat. NaHCO3 (200 mL), water (200 mL), then brine (200 mL), dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (6.0 g, 98%) as a white solid that was used without further purification. δH (CDCl3) 3.68 (2H, t, J 6.8 Hz), 3.50 (2H, t, J 6.3 Hz), 3.04 (1H, s), 2.01-1.90 (4H, m).
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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